Fluorine vs. Bromine: Molecular Weight Reduction of 24% Improves Ligand Efficiency Metrics
Compared to (4-bromophenyl)(1H-imidazol-2-yl)methanol, the target compound achieves a molecular weight reduction from 253.09 g/mol to 192.19 g/mol, representing a 24% decrease in mass for an equivalent steric framework [1]. The lower molecular weight, coupled with a favorable XLogP3-AA of 1.0, positions the fluoro derivative more favorably within the CNS drug-like space defined by the Pfizer rule (MW ≤ 400, cLogP ≤ 4). This difference is critical when the scaffold serves as a starting point for lead optimization; a 60 Da penalty at the fragment stage compounds through subsequent synthetic elaboration, making the bromo analog significantly less efficient for fragment-based approaches.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 192.19 g/mol (C₁₀H₉FN₂O) |
| Comparator Or Baseline | (4-Bromophenyl)(1H-imidazol-2-yl)methanol: 253.09 g/mol (C₁₀H₉BrN₂O) |
| Quantified Difference | 60.90 g/mol (24.1% reduction) |
| Conditions | Calculated from molecular formula; source data from PubChem [1] and ChemSrc |
Why This Matters
A 24% lower molecular weight at the scaffold level translates into more favorable ligand efficiency and a greater probability of satisfying CNS drug-likeness criteria, influencing procurement decisions in fragment-based and CNS-targeted programs.
- [1] PubChem. (2026). Compound Summary for CID 75360920, (4-fluorophenyl)(1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/75360920 View Source
